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Compound of Interest

Compound Name: 5-Oxa-2-aza-spiro[3.4]octane
CAS No.: 145309-24-6
Cat. No.: B1149483
Get Quote
Abstract

The 5-oxa-2-azaspiro[3.4]octane scaffold is a high-value spirocyclic motif in medicinal
chemistry, offering a rigid, three-dimensional alternative to morpholine or piperazine. Its unique
geometry (sp

-rich) improves solubility and metabolic stability while restricting conformational freedom. This
guide details a scalable, 4-step convergent synthesis starting from tert-butyl 3-oxoazetidine-1-
carboxylate (N-Boc-3-azetidinone). The route features a cerium-mediated Grignard addition to
suppress enolization, followed by a hydroboration-cyclization sequence optimized for multigram
to kilogram production.

Retrosynthetic Analysis

The strategic disconnection relies on forming the spiro-ether linkage last, utilizing the inherent
oxygen of the azetidinone precursor. This avoids the difficult construction of the strained
azetidine ring at a late stage.
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Figure 1: Retrosynthetic strategy focusing on the stepwise construction of the tetrahydrofuran
ring onto the pre-formed azetidine core.

Critical Process Parameters (CPPs) & Mechanistic

Insights
The "Azetidinone Problem"

Challenge:tert-Butyl 3-oxoazetidine-1-carboxylate is prone to polymerization and enolization.
Standard Grignard additions often fail due to the basicity of the reagent causing deprotonation
rather than nucleophilic attack. Solution: Use anhydrous Cerium(lIl) Chloride (CeCl

). This activates the carbonyl oxygen (increasing electrophilicity) and suppresses the basicity of
the Grignard reagent, favoring 1,2-addition over enolization.
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Cyclization Selectivity

Challenge: The intermediate diol contains a tertiary alcohol (at the spiro center) and a primary
alcohol (at the chain end). Solution: Exploiting steric differentiation.

o Selective Mesylation: The primary alcohol reacts rapidly with methanesulfonyl chloride
(MsClI) at 0°C, leaving the hindered tertiary alcohol untouched.

» Intramolecular Displacement: Treatment with a strong base (NaH or KOtBu) deprotonates
the tertiary alcohol, which then attacks the primary mesylate to close the 5-membered ring.

Detailed Experimental Protocol
Step 1: Cerium-Mediated Allylation

Reaction: N-Boc-3-azetidinone + AllyIMgBr
N-Boc-3-allyl-3-hydroxyazetidine

e Preparation of Anhydrous CeCl

o Place CeCl

7H
O (1.5 equiv) in a flask.

o Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours with stirring. The powder
should turn from white/clumpy to a fine, free-flowing solid. Crucial: Incomplete drying kills
the Grignard reagent.

o Cool to room temperature (RT) under Argon. Suspend in anhydrous THF (5 mL/g). Stir for
2 hours (or sonicate) to form a milky suspension.

o Grignard Addition:

o Cool the CeCl
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suspension to -78°C.

o Add Allylmagnesium bromide (1.0 M in Et
O, 1.2 equiv) dropwise. Stir for 1 hour at -78°C to form the organocerium species.
o Add N-Boc-3-azetidinone (1.0 equiv) dissolved in THF dropwise.
o Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.
e Workup:
o Quench with saturated agueous NH
Cl.
o Filter through a Celite pad to remove Cerium salts (wash with EtOAC).
o Extract filtrate with EtOAc (3x). Wash combined organics with brine, dry over Na

SO
, and concentrate.[1]

o Purification: Silica gel chromatography (Hexanes/EtOAc 80:20).

o Yield Target: 75-85%.

Step 2: Hydroboration-Oxidation

Reaction: Conversion of terminal alkene to primary alcohol.

Dissolve the Step 1 alkene (1.0 equiv) in anhydrous THF (10 mL/g). Cool to 0°C.

Add 9-BBN (0.5 M in THF, 1.5 equiv) dropwise. Note: 9-BBN is preferred over BH

-DMS for better regioselectivity and functional group tolerance.

Warm to RT and stir for 4-16 hours (monitor by TLC for disappearance of alkene).

Oxidative Workup:
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o Cool to 0°C.
o Cautiously add 3M NaOH (3.0 equiv) followed by 30% H

O
(3.0 equiv). Exothermic!
o Stir at RT for 1 hour.

o Extraction: Dilute with water, extract with EtOAc. Wash with agueous Na

S
O
(to quench peroxides) and brine.

e Yield Target: >90% (often used directly in Step 3 without column purification).
Step 3: Cyclization (Ring Closure)
Reaction: Formation of the spiro-tetrahydrofuran ring.
o Mesylation:
o Dissolve the crude diol (1.0 equiv) in DCM (10 mL/g). Add Et
N (2.0 equiv).

o Cool to 0°C. Add MsCI (1.1 equiv) dropwise.

o Stir for 30—-60 mins. Verify mono-mesylation by TLC.

o Quench with water, extract with DCM, dry, and concentrate.
» Ring Closure:

o Dissolve the crude mesylate in anhydrous THF (15 mL/g).

o Cool to 0°C. Add NaH (60% dispersion, 1.5 equiv) in portions.
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o Warm to RT and stir for 2—4 hours.
o Observation: Gas evolution (H

) will occur.

e Purification:
o Quench with sat. NH

Cl. Extract with EtOAC.

o Purify via column chromatography (Hexanes/EtOAc). This step removes any elimination
byproducts.

o Product:tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate.[1]

Step 4: Deprotection & Salt Formation

Reaction: Removal of Boc group.

Dissolve the spiro-intermediate in DCM (5 mL/g).

Add TFA (trifluoroacetic acid) or 4M HCI in Dioxane (5-10 equiv).

Stir at RT for 2 hours.

Isolation:
o Concentrate to dryness.
o Triturate the residue with Et

O or MTBE to precipitate the salt.

o Filter and dry under vacuum.

o Final Product: 5-oxa-2-azaspiro[3.4]octane hydrochloride (or trifluoroacetate).
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Summary of Data & Yields

Transformatio . ) Key
Step Reagents Typical Yield .
n Observation
AllyIMgBr, CeCl Suppression of
1 Allylation 75-85% enolization is
» THF critical.
9-BBN gives
9-BBN, NaOH/H cleaner primary
2 Hydroboration o 90-95% alcohol than BH
MsCI/Et Intramolecular
3 Cyclization 70-80% etherification is
N then NaH/THF rapid.
Product is a
4 Deprotection HCl/Dioxane >95% hygroscopic
solid.

Safety & Handling

3-Azetidinone: Store at -20°C. Unstable at RT for prolonged periods.

Organocerium: Highly reactive. Ensure strictly anhydrous conditions.

Peroxides: The hydroboration workup generates peroxides. Test for peroxides before
concentration.

Sodium Hydride: Flammable solid. Use under inert atmosphere.

Workflow Diagram

M . .. D T M .. - . N
Step 1: Allylation o Step 2: Hydroboration s Step 3: Cyclization _Qni Step 4: Deprotection
(-78°C, CeCI3) Purified Alkene | (9-BBN, H202) Crude Diol P  (MsCI-> NaH) Boc-Spiro Ether | (HCl/Dioxane)

Yield: ~80% Yield: ~92% Yield: ~75% Yield: >95%
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Figure 2: Sequential workflow for the synthesis of the hydrochloride salt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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